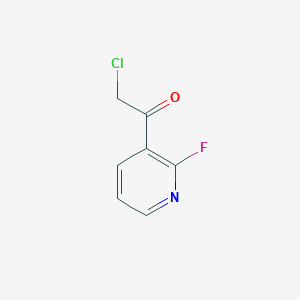
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzene with propanal under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where anhydrous aluminum trichloride (AlCl3) is used as a catalyst . The reaction is carried out in a solvent such as toluene at low temperatures (0-5°C) to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards certain molecular targets . The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar structure but with the trifluoromethyl group in a different position.
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
2-Chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanal is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of chloro and trifluoromethyl groups provides distinct electronic and steric properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-6H,1-2H2 |
Clave InChI |
CTDAPZZIAXOHHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)CCC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,3-dimethylcyclohexyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12443638.png)


![3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B12443678.png)


![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443709.png)
